molecular formula C13H7Cl3FNO B11179341 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide CAS No. 346698-36-0

2-fluoro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B11179341
CAS No.: 346698-36-0
M. Wt: 318.6 g/mol
InChI Key: HOCANSVPTFECNA-UHFFFAOYSA-N
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Description

2-fluoro-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H7Cl3FNO and a molecular weight of 318.564 g/mol . This compound is known for its unique structural properties, which include a benzamide core substituted with fluoro and trichlorophenyl groups. It is used in various scientific research applications due to its distinct chemical characteristics.

Preparation Methods

The synthesis of 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with 2-fluorobenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-fluoro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro or chloro groups are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using reagents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-fluoro-N-(2,4,5-trichlorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in assays to investigate its effects on biological systems.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, in enzyme assays, the compound may act as an inhibitor or activator, affecting the enzyme’s catalytic activity.

Comparison with Similar Compounds

2-fluoro-N-(2,4,5-trichlorophenyl)benzamide can be compared with other similar compounds, such as:

These compounds share a similar benzamide core but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly affect the compound’s chemical and biological properties. For instance, the fluoro group in this compound may enhance its reactivity and binding affinity compared to its chloro or methyl analogs .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows for a wide range of reactions and interactions, making it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications.

Properties

CAS No.

346698-36-0

Molecular Formula

C13H7Cl3FNO

Molecular Weight

318.6 g/mol

IUPAC Name

2-fluoro-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C13H7Cl3FNO/c14-8-5-10(16)12(6-9(8)15)18-13(19)7-3-1-2-4-11(7)17/h1-6H,(H,18,19)

InChI Key

HOCANSVPTFECNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F

Origin of Product

United States

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